2-benzyl-N-methylcyclopentan-1-amine
Overview
Description
2-benzyl-N-methylcyclopentan-1-amine is a chemical compound with the molecular formula C13H19N . It has a molecular weight of 189.3 g/mol .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One such method involves the amination (arylation) of aromatic aldehydes under mild conditions to produce a variety of arylmethylamines . Another method involves the N-alkylation of amines with alcohols using a Mn (I) pincer catalyst . The reaction offers low catalyst loadings and mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can provide information about the presence of primary and secondary amines . Additionally, 1H NMR spectra can be used to determine the structure of the amine .Chemical Reactions Analysis
Amines, including this compound, are known to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions . Furthermore, amines can undergo various reactions such as alkylation, acylation, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of amines can be determined using various techniques. For instance, the infrared spectra of amines show absorptions resulting from the N-H bonds of primary and secondary amines . The 1H NMR spectra of amines show the hydrogens attached to an amine at 0.5-5.0 ppm .Scientific Research Applications
Asymmetric Synthesis and Catalysis
A study described the asymmetric synthesis of functionalized cyclopentanones through a multicatalytic process involving a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin reaction. This method highlights the utility of secondary amines in facilitating enantioselective synthesis, suggesting a potential application of "2-benzyl-N-methylcyclopentan-1-amine" in similar asymmetric synthesis processes (Lathrop & Rovis, 2009).
Enzyme Catalysis
Another study explored the resolution of chiral acyl donors catalyzed by Candida antarctica lipase B using benzyl amine as a nucleophile. The use of benzyl amine increased the enantiomeric ratio significantly, demonstrating its effectiveness in enzymatic resolution processes. This suggests that derivatives like "this compound" could have applications in enzymatic catalysis for producing enantiomerically pure compounds (García-Urdiales et al., 2009).
Palladium-Catalyzed Amination
A study on amination reactions of aryl halides mediated by palladium/imidazolium salt systems highlighted the role of nitrogen-containing substrates. The effectiveness of the system with various nitrogen-containing reagents points to the potential of "this compound" in palladium-catalyzed cross-coupling reactions to synthesize N-aryl-substituted compounds (Grasa et al., 2001).
Nanoparticle Synthesis
The synthesis of gold nanoparticles using aromatic amines, which act as both reductants and capping agents, showcases the importance of amines in nanomaterial synthesis. Amines like "this compound" could be explored for similar applications in creating metal nanoparticles with specific properties (Subramaniam et al., 2005).
Drug Development
A study on the preclinical evaluation of amino acid prodrugs of antitumor benzothiazoles highlights the transformation of a primary amine function to improve drug properties. This underscores the potential of modifying compounds like "this compound" for the development of novel therapeutic agents with enhanced solubility and bioavailability (Bradshaw et al., 2002).
Safety and Hazards
The safety data sheet for benzylamine, a related compound, indicates that it is a combustible liquid and can cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if swallowed or in contact with skin . It is recommended to use only in a well-ventilated area and to avoid release to the environment .
Future Directions
While specific future directions for 2-benzyl-N-methylcyclopentan-1-amine are not mentioned in the search results, research into the synthesis and properties of amines is ongoing. For instance, recent studies have explored the synthesis of enantiopure drug-like 1-(3’,4’-disubstituted phenyl)propan-2-amines , and the presence and role of 2-phenethylamines in medicinal chemistry .
Mechanism of Action
Target of Action
Benzylamines, a class of compounds to which this molecule belongs, are known to interact with various biological targets .
Mode of Action
Benzylamines are known to undergo various chemical reactions, including n-alkylation with alcohols and c-n coupling with aliphatic halides . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Related compounds such as n-benzyl-n-methyldecan-1-amine, derived from garlic, have been shown to alleviate atopic dermatitis-like skin lesions in mice, suggesting a potential role in inflammatory pathways .
Pharmacokinetics
The compound has a molecular weight of 189, which is within the range generally favorable for oral bioavailability .
Result of Action
Related compounds have been shown to have anti-inflammatory effects , suggesting that 2-benzyl-N-methylcyclopentan-1-amine may have similar properties.
Properties
IUPAC Name |
2-benzyl-N-methylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-14-13-9-5-8-12(13)10-11-6-3-2-4-7-11/h2-4,6-7,12-14H,5,8-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXFGOAOGHIRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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